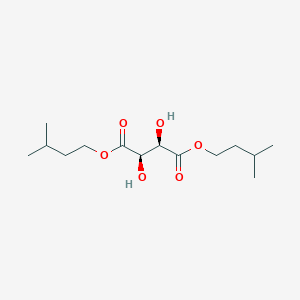

Diisopentyl tartrate

Description

Historical Context and Evolution in Asymmetric Synthesis

The use of tartaric acid and its derivatives in stereochemistry has a long and distinguished history, dating back to Louis Pasteur's foundational work in the 19th century. However, their role as active participants in controlling the stereochemical outcome of reactions blossomed with the advent of asymmetric catalysis in the latter half of the 20th century. Initially, tartaric acid itself was used for the resolution of racemic mixtures. The major breakthrough came with the development of methods where tartrate esters act as chiral ligands for metal catalysts.

The most prominent example of this is the Sharpless-Katsuki epoxidation, first reported in 1980. google.com This reaction utilizes a titanium catalyst, Ti(O-i-Pr)₄, in combination with a chiral tartrate ester, most commonly diethyl tartrate (DET) or diisopropyl tartrate (DIPT), to achieve the highly enantioselective epoxidation of allylic alcohols. google.comchembk.com This method was revolutionary because it provided a reliable and practical way to convert prochiral starting materials into valuable, enantiomerically enriched epoxy alcohols, which are versatile intermediates for synthesizing natural products and pharmaceuticals. google.comnih.gov The success of the Sharpless epoxidation spurred the development of other tartrate-derived chiral auxiliaries and ligands for a wide array of asymmetric transformations, cementing the role of tartrate esters as a cornerstone of modern asymmetric synthesis. nih.gov The evolution from simple resolving agents to sophisticated chiral ligands highlights a major progression in the field, enabling the efficient and predictable synthesis of single-enantiomer compounds.

Fundamental Principles of Chirality in Organic Chemistry

Chirality is a fundamental geometric property in chemistry, describing molecules that are non-superimposable on their mirror images. masterorganicchemistry.com The term originates from the Greek word for hand (cheir), as left and right hands are perfect examples of chiral objects—they are mirror images but cannot be perfectly overlapped. chemeo.comsigmaaldrich.com In molecules, this property typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different and distinct groups. masterorganicchemistry.com

Such a molecule and its non-superimposable mirror image are called enantiomers. masterorganicchemistry.com Enantiomers of a compound share the same physical properties, such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light; one enantiomer will rotate the light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal magnitude. masterorganicchemistry.com They also exhibit different reactivity and binding affinities with other chiral molecules, which is the basis for their profoundly different biological activities.

Tartaric acid is a classic textbook example used to illustrate these principles. It possesses two stereogenic carbon atoms. The naturally occurring form is (+)-tartaric acid, which has the (2R,3R) configuration. Its enantiomer, (-)-tartaric acid, has the (2S,3S) configuration. A third stereoisomer, meso-tartaric acid, also exists; despite having two stereocenters, it is achiral due to an internal plane of symmetry and is therefore optically inactive. The diester Diisopentyl tartrate, when synthesized from a specific chiral form of tartaric acid, retains this core chirality, making it a valuable chiral molecule for further synthetic applications.

This compound as a Model Chiral Scaffold

This compound serves as an excellent model for a chiral scaffold in asymmetric synthesis. A chiral scaffold, or chiral auxiliary, is a molecule that is temporarily incorporated into a synthetic route to direct the stereoselective formation of new chiral centers. The scaffold is later removed, having imparted its "handedness" to the target molecule. Tartrate esters are ideal for this role due to their C₂-symmetry, structural rigidity, and the presence of multiple coordination sites (the hydroxyl and carbonyl groups).

In the context of catalysis, this compound can function as a chiral ligand, similar to its well-studied counterparts, DET and DIPT. When complexed with a metal center, such as titanium, the tartrate ligand creates a well-defined, chiral environment around the catalytically active site. chembk.com An incoming substrate is forced to approach the metal in a specific orientation to minimize steric hindrance, leading to the preferential formation of one enantiomer of the product over the other.

The specific utility of this compound as a model scaffold comes from its isopentyl (or isoamyl) ester groups. These groups are larger and have a different steric profile compared to the ethyl or isopropyl groups of DET and DIPT. In asymmetric catalysis, the size and shape of the ligand are critical for achieving high enantioselectivity. By using this compound, researchers can systematically study how modifying the steric bulk of the chiral ligand fine-tunes the outcome of a reaction. This makes this compound a valuable tool not only for practical synthesis but also for mechanistic studies aimed at understanding and optimizing asymmetric catalytic systems.

Data Tables

Physicochemical Properties of this compound

This table presents the known physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₆O₆ | nist.gov |

| Molecular Weight | 290.35 g/mol | nist.gov |

| CAS Number | 16016-41-4 | nist.gov |

| Boiling Point | 190-192 °C at 6 mmHg | NIST WebBook |

| Density | Data not available in searched resources | |

| Refractive Index | Data not available in searched resources | |

| Specific Rotation ([α]D) | Data not available in searched resources |

Spectroscopic Data of this compound

This table summarizes the available spectroscopic information for this compound. Detailed NMR peak assignments are not available in the searched resources.

| Spectrum Type | Details | Source |

| Infrared (IR) Spectrum | An experimental IR spectrum is available for viewing. | NIST WebBook |

| ¹H NMR | Experimental data not available in searched resources. | |

| ¹³C NMR | Experimental data not available in searched resources. |

Structure

3D Structure

Properties

CAS No. |

16016-41-4 |

|---|---|

Molecular Formula |

C14H26O6 |

Molecular Weight |

290.35 g/mol |

IUPAC Name |

bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C14H26O6/c1-9(2)5-7-19-13(17)11(15)12(16)14(18)20-8-6-10(3)4/h9-12,15-16H,5-8H2,1-4H3/t11-,12-/m1/s1 |

InChI Key |

VOBHVQRBBHSZAZ-VXGBXAGGSA-N |

SMILES |

CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O |

Isomeric SMILES |

CC(C)CCOC(=O)[C@@H]([C@H](C(=O)OCCC(C)C)O)O |

Canonical SMILES |

CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O |

Other CAS No. |

16016-41-4 |

Origin of Product |

United States |

Theoretical and Computational Chemistry Studies on Diisopentyl Tartrate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods are crucial for predicting molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying relatively large molecules like diisopentyl tartrate.

By applying DFT, one can perform a geometry optimization to find the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. This process yields key data such as bond lengths, bond angles, and dihedral angles. The quality of these predictions can be very high, often approaching the accuracy of more computationally expensive methods.

Illustrative Data Table: Predicted Geometric Parameters for this compound

The following table presents a hypothetical set of optimized geometric parameters for the backbone of a this compound molecule, as would be calculated using a DFT method like B3LYP with a 6-311++G(d,p) basis set.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | O1 | C1 | 1.21 Å | ||

| C1 | C2 | 1.53 Å | |||

| C2 | O3 | 1.43 Å | |||

| C2 | C3 | 1.54 Å | |||

| Bond Angle | O1 | C1 | O2 | 124.5° | |

| C1 | C2 | C3 | 111.0° | ||

| C2 | C3 | C4 | 111.2° | ||

| Dihedral Angle | O2 | C1 | C2 | C3 | 178.5° |

| C1 | C2 | C3 | C4 | -65.0° |

Note: This data is illustrative and represents typical values that would be obtained from a DFT calculation.

Furthermore, DFT calculations provide the total electronic energy of the molecule, which is essential for comparing the stability of different isomers or conformers. The method also allows for the calculation of various electronic properties, such as the distribution of electric charge (Mulliken charges) and the molecular electrostatic potential (MEP), which indicates regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energies and properties.

For a molecule like this compound, high-accuracy ab initio calculations could be employed to:

Benchmark DFT results: By comparing the results from a less computationally expensive method like DFT to a high-level ab initio calculation for a model system, the accuracy of the DFT functional can be validated.

Calculate precise interaction energies: When studying how this compound interacts with other molecules, such as a metal center in a catalyst, ab initio methods can provide very accurate binding energies.

Investigate excited states: Time-dependent versions of these methods can be used to predict electronic excitation energies, which correspond to the absorption of light in UV-Vis spectroscopy.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are in constant motion. Molecular Dynamics (MD) simulations model this dynamic behavior by applying the laws of classical mechanics to the atoms in a system over time. This approach is invaluable for exploring the different shapes (conformations) a flexible molecule like this compound can adopt and how it interacts with its environment.

The isopentyl chains of this compound are flexible and can rotate around their single bonds, leading to a vast number of possible conformations. MD simulations can explore this "conformational landscape" by simulating the molecule's movement over a period of time, typically nanoseconds to microseconds.

By analyzing the trajectory of the simulation, one can identify the most frequently occurring conformations, which correspond to the most stable shapes of the molecule under the simulated conditions (e.g., in a particular solvent). This information is crucial because the biological or catalytic activity of a molecule often depends on its ability to adopt a specific conformation.

Illustrative Data Table: Conformational Population Analysis

An MD simulation could yield data on the relative populations of different conformers, often distinguished by key dihedral angles.

| Conformer ID | Dihedral Angle (C1-C2-C3-C4) | Population (%) | Relative Energy (kcal/mol) |

| 1 | -65° | 45% | 0.00 |

| 2 | 180° | 30% | 0.58 |

| 3 | 60° | 25% | 0.85 |

Note: This table is illustrative. The actual values would depend on the force field used and the simulation conditions.

MD simulations are particularly powerful for studying how a molecule interacts with other molecules, such as solvent molecules or reactants. For this compound, one could simulate it in a solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) to understand how the solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity. Key intermolecular interactions that can be analyzed include:

Hydrogen bonds: Although this compound itself cannot donate hydrogen bonds, its carbonyl and ether oxygens can act as hydrogen bond acceptors.

Van der Waals forces: These are non-specific attractive or repulsive forces that are crucial for how the flexible isopentyl chains pack against other molecules.

Computational Mechanistic Elucidation of this compound-Catalyzed Reactions

This compound is a chiral ligand, and its primary chemical interest lies in its use in asymmetric catalysis, most notably in variations of the Sharpless asymmetric epoxidation. In this reaction, a titanium-tartrate complex catalyzes the epoxidation of an allylic alcohol with high enantioselectivity.

Computational chemistry, particularly DFT, is instrumental in elucidating the mechanism of such complex reactions. Although specific studies on this compound are sparse, the methodology used for the well-studied diethyl tartrate (DET) system can be described. A computational study of a this compound-catalyzed reaction would involve:

Modeling the Catalyst: The first step is to model the active catalyst, which is typically a dimer of the titanium-tartrate complex.

Locating Reactant and Product States: The structures and energies of the starting materials (the catalyst-substrate complex) and the final products are calculated.

Finding the Transition State (TS): The most critical part is to locate the transition state structure for the key bond-forming or bond-breaking step. The TS is a maximum on the potential energy surface and its energy determines the activation energy of the reaction.

Mapping the Reaction Pathway: By connecting the reactant, transition state, and product, a complete energy profile for the reaction can be constructed. This profile explains why the reaction proceeds and what the energy barrier is.

For an asymmetric reaction, two competing pathways leading to the two different enantiomeric products are modeled. The difference in the activation energies of these two pathways determines the enantioselectivity of the reaction. A higher energy barrier for one pathway means the other pathway is favored, leading to an excess of one enantiomer.

Illustrative Data Table: Calculated Energy Profile for a Catalyzed Epoxidation

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Catalyst + Allylic Alcohol + Oxidant | 0.0 |

| TS (pro-R) | Transition state leading to the R-epoxide | +12.5 |

| TS (pro-S) | Transition state leading to the S-epoxide | +14.8 |

| Products (R) | R-epoxide + Catalyst | -25.0 |

| Products (S) | S-epoxide + Catalyst | -25.2 |

Note: This illustrative data shows a lower activation energy for the pathway leading to the R-product, which would result in an enantiomeric excess of the R-epoxide.

Through such studies, researchers can understand the origin of stereoselectivity, often tracing it to specific steric or electronic interactions in the transition state.

Transition State Characterization and Activation Energy Mapping

Transition state theory is a cornerstone of chemical kinetics, and the characterization of transition states is crucial for understanding reaction mechanisms. Computational methods, such as density functional theory (DFT) and ab initio calculations, are employed to locate transition state geometries and calculate their energies. This process allows for the mapping of the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

Activation energy, the energy barrier that must be overcome for a reaction to occur, can be determined from the difference in energy between the reactants and the transition state. For this compound, such studies would be invaluable in understanding its formation, decomposition, and reactions with other molecules. For instance, in its role as a chiral auxiliary or ligand in asymmetric synthesis, mapping the activation energies of different reaction pathways could reveal the origins of enantioselectivity.

As of the latest review of scientific literature, specific studies detailing the transition state characterization and activation energy mapping for reactions directly involving this compound are not widely available in published research. While the methodologies are well-established, their specific application to this tartrate ester has not been a prominent focus of reported computational investigations.

Stereoselectivity Prediction and Rationalization

One of the most significant applications of computational chemistry to chiral molecules like this compound is the prediction and rationalization of stereoselectivity in chemical reactions. As a derivative of tartaric acid, this compound is often used to induce chirality in a reaction, leading to the preferential formation of one enantiomer or diastereomer over another.

Computational models can be used to study the non-covalent interactions between the chiral ligand (this compound), the reactants, and any catalysts involved. By calculating the energies of the different diastereomeric transition states, chemists can predict which stereoisomer will be the major product. These models can elucidate the specific steric and electronic interactions responsible for the observed stereoselectivity, providing a rational basis for the design of more effective chiral auxiliaries and catalysts.

Detailed computational studies focused exclusively on predicting and rationalizing the stereoselectivity imparted by this compound are not extensively documented in publicly accessible research. While numerous studies exist for more commonly used tartrate esters like diethyl and diisopropyl tartrate, similar in-depth analyses for the diisopentyl variant are yet to be broadly published.

Quantitative Structure-Activity Relationship (QSAR) and Ligand Design through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. These models are a cornerstone of modern drug discovery and materials science. In the context of this compound, QSAR studies could be employed to predict its activity in various applications, such as its efficacy as a chiral resolving agent or its potential as a bioactive molecule itself.

The process of building a QSAR model involves a few key steps:

Data Collection: A dataset of molecules with known activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is rigorously tested.

Once a reliable QSAR model is established, it can be used to predict the activity of new, untested molecules. This allows for the virtual screening of large libraries of compounds and the rational design of new ligands with improved properties. For instance, by understanding the structural features of this compound that contribute to a particular activity, computational models can guide the synthesis of novel derivatives with enhanced performance.

Specific QSAR studies and ligand design efforts centered on this compound have not been a significant feature in the available scientific literature. While QSAR is a widely used technique, its application to this particular ester has not been reported in detail.

Diisopentyl Tartrate As a Chiral Ligand and Catalyst Component in Asymmetric Transformations

Strategic Role in Asymmetric Catalysis

The strategic importance of diisopentyl tartrate lies in its ability to create a well-defined, chiral environment around a metallic or non-metallic center, thereby directing the stereochemical outcome of a reaction. This capability is most famously exploited in transition metal catalysis but also holds potential in the field of organocatalysis.

The structure universally recognized as the active epoxidation catalyst is a tightly bound, hexacoordinate dimeric complex, [Ti₂(tartrate)₂(OR)₂(substrate)(oxidant)]. wayne.edu It is within this sterically demanding environment that the alkene substrate is held in a fixed position, forcing the peroxide to deliver an oxygen atom to a specific face of the double bond. jove.com This reagent-controlled approach ensures high enantioselectivity regardless of the substrate's substitution pattern. jove.com The stability of these titanium-tartrate complexes is crucial; studies comparing titanium and tantalum-based catalysts showed that Ti-tartrate complexes are more stable, leading to less leaching of the chiral ligand and more consistent enantioselectivity. academie-sciences.fr

While most famously associated with titanium, tartrate ligands have also been explored with other metals. For instance, titanocene-tartrate complexes have been synthesized and used for asymmetric epoxidation, demonstrating different temperature dependencies and steric influences compared to the classic Sharpless catalyst, likely due to the presence of bulky cyclopentadienyl (B1206354) rings. urjc.es

While the use of this compound is overwhelmingly documented in metal-catalyzed reactions, the broader family of tartaric acid derivatives has found significant application in organocatalysis. mdpi.com These metal-free systems leverage the inherent chirality and functional groups of the tartaric acid scaffold to promote asymmetric transformations.

Tartaric acid and its derivatives can function as chiral Brønsted acids or as scaffolds for hydrogen-bond-donating catalysts. ijacskros.comresearchgate.net For example, tartaric acid itself has been used to catalyze the [3+2] cycloaddition of azomethine ylides with dipolarophiles to produce enantiomerically enriched pyrrolidines. ijacskros.com In such cases, the acid is proposed to protonate the substrate, while the tartrate anion acts as a mild base to generate the reactive intermediate within a chiral environment. ijacskros.com Other tartaric acid derivatives have been successfully used in enantioselective C-H functionalization and conjugate addition reactions. mdpi.comresearchgate.net

Despite the success of the tartaric acid framework in organocatalysis, specific applications of this compound in this context are not widely reported. This suggests that its potential as a chiral organocatalyst or as a precursor for more complex organocatalysts remains an area open for exploration. researchgate.net

Mechanistic Investigations of this compound-Mediated Stereoselective Reactions

Mechanistic studies, particularly using Density Functional Theory (DFT), have provided profound insights into how tartrate-mediated reactions achieve such high stereoselectivity. wayne.edu The Sharpless epoxidation serves as the primary model for these investigations.

The key to enantioselectivity is the formation of the dimeric [Ti₂(tartrate)₂] complex, which creates a highly hindered and rigidly defined chiral environment. wayne.edu The catalytic cycle begins with the exchange of isopropoxide ligands on the dimer with the substrate (allylic alcohol) and the oxidant (tert-butyl hydroperoxide). wayne.edumdpi.com The substrate and oxidant coordinate to one of the two titanium atoms, bringing them into close proximity.

The subsequent oxygen transfer step occurs via an η²-coordinate transition state. mdpi.com The C2 symmetry of the tartrate ligands and the steric bulk of their ester groups (like the isopentyl groups) create a chiral pocket that allows the substrate to approach the activated peroxide from only one face. jove.com The orientation of the allylic alcohol is critical; the hydroxyl group coordinates to the titanium, and the molecule orients itself to minimize steric clashes with the bulky ester groups of the tartrate ligands. mdpi.com This precise geometric arrangement in the transition state is what lowers the activation energy for the formation of one product enantiomer over the other, resulting in high enantiomeric excess. wayne.edujove.com This mechanism explains why L-(+)-tartrates and D-(-)-tartrates consistently produce epoxides of opposite chirality. jove.com

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds, enabling the enantioselective reduction of prochiral double bonds (C=C, C=O, C=N). wikipedia.org This field is dominated by catalysts based on noble metals such as rhodium, ruthenium, and iridium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, DIPAMP) or chiral diamines. uclm.eswikipedia.orgnptel.ac.in

A thorough review of the scientific literature indicates that catalytic systems composed of this compound and a metal center are not reported for use in asymmetric hydrogenation reactions. The development and application in this area have historically and currently focused on the aforementioned chiral phosphine and diamine ligand scaffolds, which have proven to be highly effective and versatile. nankai.edu.cn Consequently, there are no available research findings or data to present for the application of this compound in this class of transformations.

Enantioselective Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a central goal of organic synthesis, with numerous powerful methods developed to achieve this. These include, but are not limited to, aldol (B89426) reactions, sigmaaldrich.comwikipedia.org Michael additions, Diels-Alder reactions, nih.gov and allylic alkylations. organic-chemistry.org The catalysts employed for these transformations are diverse, ranging from chiral organocatalysts like proline to complexes of various transition metals with specifically designed chiral ligands. libretexts.orgorganic-chemistry.org

The titanium-diisopentyl tartrate complex, renowned for its role in oxidation reactions, is not a reported catalyst for enantioselective carbon-carbon bond forming reactions. The literature on asymmetric C-C bond formation does not feature this type of catalytic system. As such, no detailed research findings or data tables can be provided for the use of this compound in this context.

Asymmetric Carbon-Heteroatom Bond Forming Reactions

The catalytic enantioselective formation of bonds between carbon and a heteroatom (e.g., nitrogen, oxygen, sulfur, boron) is of fundamental importance for the synthesis of pharmaceuticals and other fine chemicals. libretexts.orgnih.gov Key examples of such reactions include hydroamination, aminohydroxylation, and various cross-coupling processes. researchgate.netlibretexts.org The catalysts for these reactions are typically based on transition metals like palladium, rhodium, or copper, paired with a variety of chiral ligands. nih.gov

While the Sharpless laboratory developed a highly successful method for Asymmetric Aminohydroxylation, this reaction, similar to the Asymmetric Dihydroxylation, relies on an osmium/cinchona alkaloid catalytic system. scripps.edu There is no evidence in the surveyed scientific literature to suggest that this compound, in complex with titanium or any other metal, is utilized as a catalyst for asymmetric carbon-heteroatom bond forming reactions. Therefore, no specific data on its application in this area can be presented.

Catalyst Recovery, Recycling, and Heterogenization Strategies

The efficiency and sustainability of a catalytic process are significantly enhanced if the catalyst can be easily recovered and reused. For homogeneous catalysts like the titanium-diisopentyl tartrate complex, which operates in the same phase as the reactants, recovery can be challenging. To overcome this, several general strategies for catalyst recycling and heterogenization have been developed.

One common approach is the immobilization or heterogenization of the homogeneous catalyst onto an insoluble support. nih.gov This transforms the catalyst into a solid-phase system that can be easily separated from the liquid reaction mixture by simple filtration. Common supports include inorganic materials like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), or organic polymers. iaea.org The catalytic complex can be attached to the support through covalent bonding or non-covalent interactions, such as adsorption or ionic anchoring. nih.gov

Another strategy involves the use of "boomerang" type catalyst systems where the catalyst is scavenged from the reaction mixture after completion by a solid adsorbent and can be released back into solution for a subsequent reaction. nih.gov Furthermore, hydrometallurgical processes involving acid leaching and extraction have been developed for recovering metals from spent catalysts, although these methods are typically more complex and may require reconstitution of the active catalytic species. google.comresearchgate.net

While these are well-established principles in catalysis, specific studies detailing the successful heterogenization and recycling of the titanium-diisopentyl tartrate complex are not widely available in the primary scientific literature. However, the strategies of immobilizing titanium complexes on solid supports are, in principle, applicable to this system. iaea.org

Advanced Materials Science Applications of Diisopentyl Tartrate Derived Architectures

Integration into Chiral Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands. The incorporation of chiral ligands, such as tartrate derivatives, is a prominent strategy for inducing chirality within the MOF structure, which is crucial for applications like enantioselective catalysis and separation.

Synthesis and Characterization of Diisopentyl Tartrate-Based MOFs

The synthesis of chiral MOFs often employs solvothermal or hydrothermal methods, where the metal salt and the chiral organic linker are dissolved in a suitable solvent and heated in a sealed vessel. While direct reports on the synthesis of MOFs using this compound as the primary linker are not extensively documented in the reviewed literature, the principles can be extrapolated from studies using tartaric acid and other tartrate esters (e.g., diethyl tartrate). In a hypothetical synthesis, a metal salt (e.g., zinc nitrate, copper acetate) and this compound would be reacted. The carboxylate groups of the tartrate, potentially after in-situ hydrolysis of the ester or through transesterification-like coordination, would coordinate to the metal centers, forming the framework.

Table 1: Comparison of Reported Tartrate-Based MOFs

| MOF Designation | Metal Ion | Tartrate Ligand | Dimensionality | Key Finding |

|---|---|---|---|---|

| [Zn(L-TAR)] | Zn(II) | L-Tartaric Acid | 3D | Anhydrous phase with chiral octahedral metal centers. bohrium.com |

| {[Eu2(L-tart)3(H2O)2]·3H2O}n | Eu(III) | L-Tartrate | 3D | Exhibits ligand-to-metal charge transfer and chiro-optical activity. nih.gov |

| [Ln(L-Htart)2(OH)(H2O)2]n | Y(III), Sm(III), Eu(III), etc. | L-Hydrogen Tartrate | 2D | Layered structure with temperature-dependent emission characteristics for Eu-based CPs. nih.govnih.gov |

| [Cu(Tar)2(2H2O)] | Cu(II) | Tartaric Acid | - | Synthesis and characterization of a twin crystal structure. youtube.com |

This table is generated based on data from existing literature on tartrate-based MOFs to provide a comparative context for the potential properties of a this compound-based MOF.

Influence of Tartrate Ligands on MOF Chirality and Optical Properties

The chirality of a MOF is fundamentally derived from the stereochemistry of its building blocks. When a chiral ligand like L- or D-diisopentyl tartrate is used, its stereochemical information is transferred to the resulting framework, leading to a non-superimposable, mirror-image crystal structure. This intrinsic chirality is the basis for the MOF's chiroptical properties and its ability to discriminate between enantiomers.

The influence of the tartrate ligand on the optical properties of MOFs is particularly evident in studies involving lanthanide metals. The tartrate ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then luminesces. This ligand-to-metal energy transfer is a key mechanism for the observed photoluminescence in many lanthanide MOFs. nih.govnih.gov The coordination environment around the metal ion, dictated by the tartrate ligand, can significantly affect the efficiency of this energy transfer and the emission characteristics of the resulting material. nih.govnih.gov

Circular dichroism (CD) spectroscopy is a critical technique for probing the chirality of these materials. Chiral MOFs will exhibit a CD signal, and interestingly, the coordination of the tartrate ligand to a metal center can sometimes lead to an inversion of the Cotton effect compared to the free ligand. nih.gov This phenomenon highlights the profound impact of the metal-ligand interaction on the electronic transitions within the chiral environment of the MOF. The specific ester groups, such as the isopentyl groups in this compound, could further modulate these properties by altering the electronic environment and the conformational flexibility of the ligand within the framework.

Applications in Chiral Polymer Synthesis and Design

The incorporation of chiral units into polymer chains can lead to materials with unique properties, such as the ability to form helical structures and recognize other chiral molecules. Tartaric acid and its derivatives, including this compound, are valuable monomers for the synthesis of such chiral polymers.

The synthesis of chiral polymers from tartrate derivatives can be achieved through various polymerization techniques. For instance, the diol functionality of a tartrate ester can be reacted with diisocyanates to form chiral polyurethanes, or with diacyl chlorides to form chiral polyesters. In such syntheses, this compound would serve as a chiral diol monomer. The resulting polymer would have the chiral tartrate unit integrated into its backbone, imparting chirality to the entire macromolecule.

The isopentyl groups of this compound would be expected to influence the properties of the resulting polymer. Compared to polymers derived from shorter-chain tartrate esters, those from this compound would likely exhibit increased solubility in nonpolar organic solvents and potentially a lower glass transition temperature due to the increased flexibility and free volume introduced by the bulky alkyl chains.

Research into chiral polyamides has also shown that starting from tartaric acid, polymers exhibiting intrinsic multicolor fluorescence and aggregation-induced chirality amplification can be synthesized. rsc.org While direct synthesis using this compound is not reported, it stands as a viable candidate for creating new chiral polymers with potentially tunable properties based on the choice of the ester group.

Table 2: Examples of Polymers Synthesized from Tartaric Acid Derivatives

| Polymer Type | Chiral Monomer | Co-monomer(s) | Key Feature |

|---|---|---|---|

| Polyurethane | L(+)-, D(−)-, or meso-tartaric acid | Aromatic diisocyanate, Polyols | Introduction of chiral units into polyurethane elastomers. |

| Polyamide | L-tartaric acid derivative | - | Exhibits multicolor clusteroluminescence and solvent-modulated emission. rsc.org |

| Polyurethane | (2R, 3R)-(+)-diethyl L-tartrate | 4,4′-diphenylmethane diisocyanate (MDI), Polyethylene glycol (PEG) | Synthesis of an optically active polyurethane. |

This table illustrates the use of tartaric acid and its derivatives in synthesizing various types of chiral polymers.

Exploration in Self-Assembly and Supramolecular Chemistry for Chiral Structures

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Chiral molecules can direct this process to form complex, chirally defined supramolecular architectures. Tartaric acid and its derivatives are excellent candidates for programming chiral self-assembly due to their well-defined stereochemistry and multiple hydrogen bonding sites.

Studies have shown that tartaric acid can form salts with organic diamines, leading to the formation of intricate hydrogen-bonded networks. The chirality of the tartaric acid dictates the handedness of the resulting supramolecular structure. While these studies often focus on the free acid or its salts, the principles extend to its esters.

This compound, with its two ester carbonyls and two hydroxyl groups, can participate in hydrogen bonding as both a donor and an acceptor. The bulky and hydrophobic isopentyl groups would play a significant role in the self-assembly process. These groups could drive aggregation in polar solvents through hydrophobic interactions, while also sterically influencing the packing of the molecules in the solid state. This could lead to the formation of unique supramolecular structures, such as chiral ribbons, helices, or vesicles, that are different from those formed by tartaric acid or its shorter-chain esters.

The exploration of this compound in self-assembly could lead to the development of new chiral gels, liquid crystals, or other soft materials with chiroptical or recognition properties. The ability to tune the ester group provides a handle to control the balance of intermolecular forces, and thus to engineer the resulting supramolecular architecture with a degree of precision.

Derivatization Strategies for Enhanced Analytical and Research Applications of Diisopentyl Tartrate

Introduction of Chromophores and Fluorophores for Spectroscopic Analysis

A primary limitation in the analysis of diisopentyl tartrate is its lack of a strong chromophore, a part of a molecule responsible for absorbing light. nih.gov This results in poor sensitivity when using UV-Visible spectrophotometry, a common detection method in liquid chromatography. mdpi.com Similarly, the native molecule is not fluorescent, precluding highly sensitive fluorescence-based detection methods. Chemical derivatization can introduce chromophores or fluorophores into the this compound structure, dramatically enhancing its detectability. journalajacr.com

To improve detection by UV-Visible spectroscopy, a chromophore can be attached to the this compound molecule, typically by reacting with its two free hydroxyl groups. Derivatization transforms the analyte into a product with strong UV absorption, making it easily detectable. journalajacr.com Reagents that react with hydroxyl groups to introduce aromatic systems, such as benzoyl chloride or phenyl isocyanate, are suitable for this purpose. journalajacr.comnih.gov The reaction of this compound with benzoyl chloride, for example, would yield a dibenzoate ester. The introduction of the benzoyl groups serves as a powerful chromophore, shifting the maximum absorbance (λmax) to a more useful wavelength and significantly increasing the molar absorptivity.

Table 1: Illustrative Example of UV-Visible Enhancement via Derivatization

| Compound | Derivatizing Reagent | Resulting Chromophore | Expected λmax (nm) |

| This compound | None | None (Ester carbonyl) | ~210 |

| Benzoylated this compound | Benzoyl chloride | Benzoyl group | ~230-280 |

Fluorescence detection offers significantly higher sensitivity than UV-Visible absorption. thermofisher.com Fluorophores, chemical compounds that re-emit absorbed light at a longer wavelength, can be chemically attached to this compound to render it fluorescent. evidentscientific.com This is achieved by using derivatizing agents that are themselves fluorescent or become fluorescent upon reaction.

A common strategy for derivatizing hydroxyl groups for fluorescence detection involves reagents like dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride). journalajacr.comnih.gov The reaction of dansyl chloride with the hydroxyl groups of this compound in an appropriate solvent would yield a highly fluorescent bis-dansylated derivative. This allows for the quantification of this compound at much lower concentrations than would be possible otherwise. The choice of fluorophore can be tailored based on the available excitation sources (e.g., specific laser lines in a fluorescence detector) and the desired emission wavelength. bio-rad-antibodies.com

Table 2: Common Fluorogenic Derivatizing Reagents for Hydroxyl Groups

| Reagent Name | Abbreviation | Reactive Towards | Resulting Derivative |

| Dansyl chloride | DNS-Cl | Alcohols, Phenols | Dansyl ester |

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Alcohols, Amines | Fmoc carbamate |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMT-MM | Alcohols, Carboxylic acids | Triazinyl ether |

Chemical Modification for Optimized Chromatographic Separations

Derivatization is a key technique for improving the chromatographic behavior of analytes by increasing volatility for gas chromatography or modifying polarity for high-performance liquid chromatography. journalajacr.comsigmaaldrich.com

In reversed-phase HPLC, polar compounds like this compound can exhibit poor retention on nonpolar stationary phases, leading to elution near the solvent front and inadequate separation from other sample components. mdpi.com Derivatization can be employed to decrease the polarity and increase the hydrophobicity of the molecule.

The same reactions that introduce chromophores or fluorophores for enhanced detection also serve to modify the chromatographic properties. For instance, the acylation of the hydroxyl groups with benzoyl chloride not only adds a UV-active moiety but also increases the nonpolar character of the molecule, leading to stronger retention on a C18 column. This dual benefit of enhancing both retention and detectability is a primary advantage of pre-column derivatization in HPLC. journalajacr.com Reagents like Girard's reagent T can also be used to introduce a charged group, which is useful for ion-exchange chromatography or improving ionization efficiency in mass spectrometry detection. sigmaaldrich.com

Gas chromatography requires analytes to be volatile and thermally stable. sigmaaldrich.com this compound, with its two free hydroxyl groups, is prone to hydrogen bonding, which reduces its volatility. Furthermore, these polar groups can interact undesirably with the GC column, leading to peak tailing and poor chromatographic efficiency. restek.com

Another powerful application is the use of the tartrate moiety itself as a chiral derivatizing agent for other molecules. For example, chiral tartrate diesters like L(+)-diisopropyl tartrate are used to react with racemic aldehydes and ketones to form diastereomeric acetals. chimia.ch These diastereomers can then be separated on a standard achiral GC column, allowing for the determination of the enantiomeric composition of the carbonyl compound. chimia.ch This principle can be reversed, where a chiral reagent could be used to derivatize this compound to confirm its stereochemical purity.

Table 3: Common GC Derivatization Reactions for this compound

| Derivatization Type | Reagent(s) | Target Functional Group | Purpose |

| Silylation | BSTFA, MSTFA (+TMCS) | Hydroxyl (-OH) | Increase volatility, improve peak shape. sigmaaldrich.comobrnutafaza.hr |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Hydroxyl (-OH) | Increase volatility, introduce electron-capturing groups for ECD. |

| Acetal Formation | Chiral Ketone/Aldehyde | Diol system | Create diastereomers for chiral separation. chimia.ch |

Selective Functionalization for Probing Molecular Interactions

Beyond improving analytical performance, derivatization can be used as a tool to probe the molecular interactions of this compound. The two hydroxyl groups and the chiral backbone derived from tartaric acid are key features for potential interactions such as hydrogen bonding and stereoselective recognition.

By selectively modifying these functional groups, one can study their role in molecular binding events. For example, converting the hydroxyl groups to methyl ethers via an alkylation reaction would block their ability to act as hydrogen bond donors. Comparing the interaction of the native this compound with that of its bis-O-methylated derivative against a target receptor or surface could elucidate the importance of these hydrogen bonds in the binding mechanism.

Furthermore, the chiral scaffold of this compound makes it a candidate for use in asymmetric synthesis or as a chiral selector in chromatography. Derivatization can be used to attach this chiral entity to other molecules or to a solid support. The formation of diastereomeric acetals for GC analysis is a prime example of using derivatization to probe and exploit the inherent chirality of the tartrate structure. chimia.ch This functionalization allows the stereochemical properties of this compound to be used to resolve the stereoisomers of other chiral compounds, providing insight into chiral recognition mechanisms.

Future Directions and Emerging Research Avenues for Diisopentyl Tartrate

Development of Novel and Highly Efficient Catalytic Systems

The quest for new catalysts with enhanced activity, selectivity, and broader substrate scope is a primary driver in chemical synthesis. sciencedaily.com For diisopentyl tartrate, future research will likely focus on its role as a chiral ligand in novel catalytic systems. Tartrate ligands are considered part of a "privileged" class, known for their versatility and effectiveness in a wide range of transformations. sigmaaldrich.com

Key research avenues include:

Multifunctional Catalysts: A significant trend is the development of multifunctional catalysts that can perform several catalytic functions simultaneously, simplifying processes and reducing the need for multiple reaction stages. mdpi.com Future systems could incorporate this compound as a chiral directing group alongside another catalytic moiety to enable cascade reactions in a single pot.

Advanced Ligand Design: Research will focus on the rational design of ligands to create a "chiral pocket-like conformation" around a metal center. scu.edu.cn By modifying the structure of the tartrate ligand, it may be possible to fine-tune the steric and electronic properties to achieve remote stereochemical control and minimize product inhibition. scu.edu.cn The development of new phosphorus-containing ligands with rigid, well-defined structures has proven to be an effective strategy for creating highly efficient catalysts. tcichemicals.com

Immobilization and Heterogenization: To improve catalyst recyclability and facilitate use in continuous flow reactors, research into immobilizing this compound-based catalysts on solid supports is a promising direction. sotelolab.es The emergence of 3D printing offers an innovative method to create structured catalytic monoliths with optimized surface area and mechanical properties. sotelolab.es

| Catalyst Development Strategy | Projected Outcome for this compound Systems | Relevant Research Field |

| Multifunctional Catalyst Design | Single-reactor systems for cascade reactions, improving process efficiency. mdpi.com | Green Chemistry, Process Engineering |

| Advanced Ligand Modification | Enhanced enantioselectivity and substrate scope through "chiral pocket" creation. scu.edu.cn | Asymmetric Catalysis, Organometallic Chemistry |

| Catalyst Immobilization | Increased catalyst stability, reusability, and suitability for industrial-scale flow processes. sotelolab.es | Heterogeneous Catalysis, Materials Science |

Synergistic Integration of Theoretical Chemistry and Experimental Design

The integration of computational chemistry with experimental work represents a powerful strategy for accelerating catalyst development. By using theoretical models, such as Density Functional Theory (DFT) calculations, researchers can gain deep insights into reaction mechanisms and the origins of stereoselectivity. scu.edu.cn

This synergistic approach will be crucial for this compound in several ways:

Understanding Reaction Mechanisms: DFT calculations can elucidate transition states and reaction pathways, explaining how the chiral ligand controls the stereochemical outcome of a reaction. scu.edu.cn This understanding allows for a more rational approach to catalyst optimization than traditional trial-and-error methods.

Predictive Catalyst Design: Computational modeling can be used to predict the performance of hypothetical ligand structures before they are synthesized in the lab. scu.edu.cn This can guide experimental efforts toward the most promising candidates, saving significant time and resources.

Elucidating Non-covalent Interactions: The precise stereochemical control exerted by chiral ligands often depends on subtle non-covalent interactions between the catalyst and the substrate. Theoretical studies can map these interactions, providing a detailed picture of the enantiodetermining step. cam.ac.uk

The combination of theoretical predictions and empirical results creates a feedback loop where experimental data refines computational models, and improved models guide more sophisticated experiments.

Exploration of New Asymmetric Transformations and Reaction Classes

While tartrate esters are well-known in epoxidation reactions, a significant future direction is the application of this compound as a chiral auxiliary or ligand in a broader range of asymmetric transformations. wisc.edu The development of new carbon-carbon bond-forming reactions is a particularly important goal in organic synthesis. ukri.org

Emerging areas for exploration include:

Dynamic Kinetic Asymmetric Transformations (DyKAT): These powerful reactions can convert a racemic starting material (a 50:50 mixture of enantiomers) entirely into a single enantiomer of the product. ukri.org Developing this compound-based catalytic systems for DyKAT would be highly valuable.

Palladium-Catalyzed Cascade Reactions: The use of palladium catalysts to construct complex molecular frameworks from simple starting materials is a rapidly advancing field. rsc.org A this compound ligand could be used to control the stereochemistry in novel cascade reactions, enabling the efficient synthesis of complex chiral molecules. cam.ac.ukrsc.org

Organocatalysis: In addition to metal-based catalysts, this compound derivatives could be explored as purely organic catalysts. princeton.edu Organocatalysis offers the advantage of avoiding potentially toxic and expensive transition metals, aligning with the principles of green chemistry. sciencedaily.comprinceton.edu

| Asymmetric Transformation | Potential Role of this compound | Significance |

| Asymmetric Cycloadditions | Chiral ligand to control the facial selectivity of reactions like the Diels-Alder or [4+3] cycloadditions. princeton.edu | Construction of complex cyclic and polycyclic systems. |

| Asymmetric C-H Activation | Directing group or ligand in catalysts that functionalize traditionally inert C-H bonds. scu.edu.cn | Streamlines synthesis by avoiding pre-functionalization steps. |

| Asymmetric Michael Additions | Catalyst/ligand for the conjugate addition of nucleophiles to α,β-unsaturated compounds. mdpi.com | A fundamental C-C bond-forming reaction for creating chiral molecules. |

| Asymmetric Friedel-Crafts Reactions | Chiral Lewis acid catalyst component for the enantioselective alkylation or acylation of aromatic rings. mdpi.com | Synthesis of chiral benzylic compounds. |

Advanced Applications in Nanotechnology and Functional Materials

Beyond its role in catalysis, the unique chemical structure of this compound makes it a candidate for the development of advanced functional materials. sintef.no Research in this area connects the molecular properties of the compound to macroscopic material functions.

Future applications could include:

Biodegradable Surfactants and Wetting Agents: this compound has already been identified as an effective, low-foam, and biodegradable surfactant for use in water-based coatings, inks, and adhesives. google.comgoogle.com Further research could optimize its use in green formulations and expand its application to areas like agricultural products. google.com

Nanomaterial Synthesis: Functional molecules are increasingly used in the bottom-up fabrication of nanomaterials. sintef.nofun-nanotech.org this compound could serve as a chiral building block or a surface-modifying agent for nanoparticles, creating chiral nanostructures for applications in sensing, optics, or asymmetric catalysis.

Functional Polymers and Gels: The diol and ester functionalities of this compound allow it to be potentially incorporated into polyester (B1180765) or other polymer backbones. This could lead to the creation of new biodegradable polymers or chiral hydrogels with applications in separation science or as smart materials.

Interdisciplinary Research with Biological and Chemical Engineering Sciences

The full potential of this compound will be realized through collaborations that bridge chemistry with engineering and biological sciences. wisc.eduubc.ca These fields provide the framework for scaling up applications and exploring interactions with biological systems.

Chemical Engineering: Research in this area focuses on process design, optimization, and scale-up. iastate.edu For this compound, this involves designing efficient reactor systems for its synthesis, developing robust protocols for catalyst recovery and reuse, and formulating it into commercial products like coatings or inks. sotelolab.esgoogle.com The compound's biodegradability is a key feature that aligns with the growing demand for sustainable chemical processes. google.com

Biological Engineering and Biotechnology: This discipline harnesses cellular and biomolecular processes to develop new technologies and products. ubc.ca Given that this compound is derived from a natural product (tartaric acid) and exhibits high biodegradability, it is an attractive candidate for creating biocompatible materials. google.com Future research could explore its use in tissue engineering scaffolds, drug delivery systems, or as a component in aqueous two-phase systems for the purification of biomolecules. mines.eduresearchgate.net

This interdisciplinary approach ensures that fundamental chemical discoveries are translated into practical, real-world solutions that address challenges in manufacturing, health, and environmental sustainability. northwestern.edu

Q & A

Q. What are the key methodological considerations for synthesizing diisopentyl tartrate with high enantiomeric purity?

To ensure enantiomeric purity, prioritize chiral resolution techniques such as enzymatic esterification or asymmetric catalysis. Use polarimetric analysis and chiral HPLC (High-Performance Liquid Chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) to verify stereochemical integrity. For reproducibility, document reaction parameters (temperature, solvent polarity, and catalyst loading) rigorously, as minor variations can significantly impact yield and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm esterification and rule out diastereomer formation. Compare chemical shifts with tartaric acid derivatives to validate structural assignments.

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify ester carbonyl stretches (~1740 cm) and hydroxyl group absence to confirm successful esterification.

- Mass Spectrometry (MS): Employ ESI-MS (Electrospray Ionization) to detect molecular ion peaks and fragmentation patterns, ensuring no residual starting materials remain .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Conduct accelerated stability studies using ICH (International Council for Harmonisation) guidelines. Expose samples to thermal stress (40°C/75% RH), UV light, and hydrolytic conditions (pH 1–9). Monitor degradation via HPLC and quantify impurities using peak area normalization. Statistical tools like ANOVA (Analysis of Variance) can identify significant degradation pathways .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize reaction conditions for this compound synthesis?

Apply a three-factor, three-level Box-Behnken design to evaluate critical variables (e.g., molar ratio of tartaric acid to isoamyl alcohol, reaction time, and catalyst concentration). Use response surface methodology to model interactions between factors and predict optimal conditions. Validate the model by comparing predicted vs. experimental yields, with p-values <0.05 indicating statistical significance .

Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?

- Systematic Solvent Screening: Test solubility in aprotic (e.g., DMSO, acetone) and protic (e.g., ethanol, water) solvents using gravimetric or UV-spectrophotometric methods.

- Thermodynamic Analysis: Calculate Hansen solubility parameters to identify solvent mismatches.

- Data Reconciliation: Use principal component analysis (PCA) to isolate outliers and re-evaluate experimental protocols (e.g., equilibration time, temperature control) .

Q. How can researchers address discrepancies in biological activity data for this compound derivatives?

- Dose-Response Studies: Establish a clear dose-effect relationship using in vitro assays (e.g., enzyme inhibition) and validate with in vivo models.

- Metabolite Profiling: Identify active metabolites via LC-MS (Liquid Chromatography-Mass Spectrometry) to distinguish parent compound effects from metabolic byproducts.

- Statistical Correlation: Apply Pearson or Spearman correlation coefficients to link structural modifications (e.g., ester chain length) with bioactivity trends .

Q. What methodologies enable cross-disciplinary applications of this compound in materials science and pharmacology?

- Polymer Synthesis: Use this compound as a chiral monomer in polyesters. Characterize thermal stability via DSC (Differential Scanning Calorimetry) and crystallinity via XRD (X-ray Diffraction).

- Drug Delivery Systems: Formulate lipid nanoparticles (SLNs) using solvent injection or microemulsion techniques. Optimize particle size (<200 nm) via dynamic light scattering (DLS) and assess drug release kinetics using Franz diffusion cells .

Methodological Notes

- Data Reproducibility: Adhere to Beilstein Journal of Organic Chemistry guidelines for experimental documentation, including raw data deposition in repositories like Zenodo or Figshare .

- Ethical Compliance: Disclose all funding sources and conflicts of interest per Drug Discoveries & Therapeutics standards .

- Statistical Rigor: Use GraphPad Prism or R for ANOVA, t-tests, and regression analysis, ensuring 95% confidence intervals for all conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.